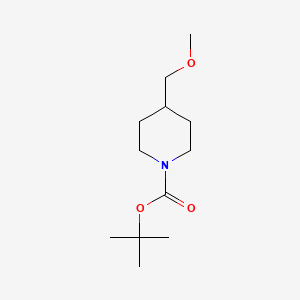

4-(メトキシメチル)ピペリジン-1-カルボン酸tert-ブチルエステル

説明

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, otherwise known as TBMPC, is a carboxylate ester that is widely used in chemical synthesis and research. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is also used for lab experiments, as it has a number of advantages and limitations. In

科学的研究の応用

医薬品中間体

この化合物は、さまざまな医薬品の合成における中間体として役立ちます。例えば、抗癌剤であるヴァンデタニブの製造に使用できます。これは、その合成に使用される中間体と構造的に類似しているためです .

結核研究

この化合物は、結核菌が低酸素条件下で生存するために不可欠なプロトン駆動力発生に関与している可能性があり、結核研究に役立つ可能性があります .

有機合成

これは、アミド、スルホンアミド、マンニッヒ塩基など、医薬品化学においてさまざまな用途を持つ新規有機化合物を合成するためのビルディングブロックとして機能できます .

生物学的調査

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOINXYPVJQGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621267 | |

| Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

509147-78-8 | |

| Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)